REACTION_CXSMILES
|
C(OC([N:8]([CH2:19][CH2:20][CH2:21][P:22](=[O:33])([O:28]CCCC)[O:23]CCCC)[O:9]CC1C=CC(OC)=CC=1)=O)C(C)C.Cl>C(O)(=O)C>[OH:9][NH:8][CH2:19][CH2:20][CH2:21][P:22](=[O:23])([OH:33])[OH:28]
|
Name
|
dibutyl 3-[N-isobutoxycarbonyl-N-(p-methoxybenzyloxy)amino]propylphosphonate
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Quantity
|
6.04 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)N(OCC1=CC=C(C=C1)OC)CCCP(OCCCC)(OCCCC)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added water
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
WASH
|
Details
|
was washed with acetonitrile
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (10 ml)
|
Type
|
ADDITION
|
Details
|
To the solution were added pyridine (800 ml) and ethanol (4 ml)
|
Type
|
WAIT
|
Details
|
to stand overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
ONCCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |